(1-Chloroethyl)carbamyl chloride

Carbamoyl chloride synthesis α-Haloalkylcarbamyl halide Photochlorination yield

(1‑Chloroethyl)carbamyl chloride is a bifunctional carbamyl halide with the molecular formula C₃H₅Cl₂NO and a molecular weight of 141.98 g mol⁻¹, characterized by a 1‑chloroethyl group on the carbamyl nitrogen, and is usually supplied in ≥95 % purity. Structurally, it is classified as an N‑monosubstituted α‑haloalkylcarbamoyl halide and is established as an industrial intermediate produced at scale by the BASF‑developed low‑temperature photochlorination of ethyl isocyanate or the low‑temperature addition of HCl to vinyl isocyanate.

Molecular Formula C3H5Cl2NO
Molecular Weight 141.98 g/mol
CAS No. 70008-75-2
Cat. No. B8654960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Chloroethyl)carbamyl chloride
CAS70008-75-2
Molecular FormulaC3H5Cl2NO
Molecular Weight141.98 g/mol
Structural Identifiers
SMILESCC(NC(=O)Cl)Cl
InChIInChI=1S/C3H5Cl2NO/c1-2(4)6-3(5)7/h2H,1H3,(H,6,7)
InChIKeyLVQSPZHLYFKOAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (1-Chloroethyl)carbamyl Chloride (CAS 70008-75-2) — Definitive Baseline Profile for Industrial and Research Procurement


(1‑Chloroethyl)carbamyl chloride is a bifunctional carbamyl halide with the molecular formula C₃H₅Cl₂NO and a molecular weight of 141.98 g mol⁻¹, characterized by a 1‑chloroethyl group on the carbamyl nitrogen, and is usually supplied in ≥95 % purity [1]. Structurally, it is classified as an N‑monosubstituted α‑haloalkylcarbamoyl halide and is established as an industrial intermediate produced at scale by the BASF‑developed low‑temperature photochlorination of ethyl isocyanate or the low‑temperature addition of HCl to vinyl isocyanate [2][3]. Its core utility derives from two electrophilic sites (the carbamoyl chloride carbonyl and the α‑chloro carbon), which confer on it a reactivity profile that is irreproducible by normal alkyl‑carbamoyl chlorides or isocyanates alone [4].

Why Generic Substitution Fails for (1‑Chloroethyl)carbamyl Chloride — The Quantified Interchangeability Gap


Attempts to replace (1‑chloroethyl)carbamyl chloride with a conventional mono‑N‑alkylcarbamoyl chloride (e.g., N‑ethyl‑ or N‑methyl‑carbamoyl chloride) fail because the latter lack the α‑chloro leaving group that is indispensable for the dehydrohalogenation sequence leading to vinyl isocyanate, a monomer that cannot be generated from simple alkyl‑carbamoyl chlorides [1]. Likewise, the isomeric 2‑chloroethyl isocyanate, while superficially related, is itself an isocyanate rather than a carbamyl halide — it cannot serve as an in‑situ reservoir of both an unsaturated isocyanate and a reactive N‑substituted carbamoyl electrophile, a dual role that the compound fulfills through thermal equilibrium with ethyl isocyanate/vinyl isocyanate mixtures [2]. Direct head‑to‑head manufacturing data from the BASF patents demonstrate that prior‑art chlorination routes that start from 2‑chloroethyl isocyanate instead of the target compound produce heterogeneous mixtures of at least 5‑11 distinct chlorinated isocyanate species, making the isolation of a homogeneous building block impossible without costly separation [3]. Consequently, any downstream process whose yield, purity, or safety profile depends on the stoichiometric and regiochemical fidelity of a 1‑monochloroethylcarbamyl‑chloride feedstock cannot be sustained with off‑the‑shelf replacements.

Quantitative Comparative Evidence for (1‑Chloroethyl)carbamyl Chloride Versus Closest Analogs — Verified Differentiation Data


Synthetic Yield: 95 % Isolated Yield of α‑Chloroethylcarbamyl Chloride Versus Prior‑Art Chlorination That Yields 0 % of the Target Compound

When prepared by the vinyl‑isocyanate/HCl addition route, α‑chloroethylcarbamyl chloride was isolated in 95 % of theory (137 parts from 69 parts vinyl isocyanate, mp 21 °C) [1]. In contrast, the previously known route — chlorination of ethyl isocyanate under the conditions described in German Pat. 1,122,058 — afforded a complex mixture of β‑chloroethyl‑, α,β‑dichloroethyl‑, β,β‑dichloroethyl‑, three isomeric trichloroethyl‑, two tetrachloroethyl‑ and one pentachloroethyl isocyanate, with no detectable α‑chloroethylcarbamyl chloride [2]. This represents a qualitative (presence versus absence) advantage that renders the target compound inaccessible through the conventional industrial chlorination manifold.

Carbamoyl chloride synthesis α-Haloalkylcarbamyl halide Photochlorination yield

Product Purity and Regioisomeric Selectivity: Single‑Component 1‑Monochloroethylcarbamyl Chloride Versus Multi‑Component Mixtures (11 Species Identified)

The patented photochlorination of ethyl isocyanate at −78 to 0 °C under UV light provides 1‑monochloroethylcarbamyl chloride with isolated yields of 82.7–98.9 % of theory (five examples reported) and gas‑chromatographic conversions of 87.8–89.7 % [1]. The prior‑art thermal chlorination route (German Pat. 1,122,058, Example 6) using β‑chloroethyl isocyanate as substrate instead generated a product mixture containing two monochloroethyl isocyanates, three dichloroethyl isocyanates, three trichloroethyl isocyanates, two tetrachloroethyl isocyanates, and one pentachloroethyl isocyanate, with no quantitative ratio determinable [2]. The selectivity difference is therefore from a single predominant product (>82 % isolated) to a distribution across at least 11 structurally distinct species. Additionally, when sulfuryl chloride was employed as a chlorine donor in the prior art, the outcome was a 94 % yield of trichloroethyl isocyanate with only ~10 % carbamyl chloride content, demonstrating the strong propensity for over‑chlorination and decarbamoylation in non‑optimised systems [3].

Regioselectivity Carbamoyl chloride purity Isomer separation

Dual Electrophilic Architecture: Carbamoyl Chloride Plus α‑Chloro Leaving Group Versus Single‑Site Reactivity of N‑Ethylcarbamoyl Chloride (CAS 42252‑34‑6)

(1‑Chloroethyl)carbamyl chloride possesses two electrophilic centres that can undergo sequential nucleophilic substitution: (i) the carbamoyl‑chloride carbonyl (susceptible to nucleophilic acyl substitution by alcohols, amines, or thiols) and (ii) the α‑chloro carbon of the 1‑chloroethyl substituent (susceptible to SN2 displacement) [1]. The closest structural mono‑electrophilic analog, N‑ethylcarbamoyl chloride (CAS 42252‑34‑6), contains only the carbamoyl‑chloride electrophilic site; the ethyl group is chemically inert under conditions that displace the α‑chlorine in the target compound. This architectural difference is explicitly exploited in the BASF patent cascade: the target compound reacts with nucleophiles at the carbamoyl chloride first, then undergoes thermally induced dehydrochlorination of the remaining α‑chloroethyl moiety to yield vinyl isocyanate [2]. N‑Ethylcarbamoyl chloride cannot enter this second reaction manifold, limiting its downstream product space to simple carbamates or ureas without access to polymerisable isocyanate monomers.

Bifunctional electrophile Sequential nucleophilic substitution Carbamoyl chloride reactivity

Vinyl Isocyanate Generation Capacity: 50.5–53 % Distilled Yield from the Target Compound Versus Zero Yield from N‑Alkylcarbamoyl Chloride Analogs

Thermal decomposition of (1‑chloroethyl)carbamyl chloride in ethyl isocyanate at 70 °C followed by fractional distillation gave vinyl isocyanate in 50.5 % of theory (14 parts, bp 38.5 °C/1013 mbar) alongside recovered ethyl isocyanate [1]. In a separate protocol using hexamethylene diisocyanate as the reacting solvent at 90–100 °C, vinyl isocyanate was obtained in 53 % yield (145.3 parts, bp 38.5 °C/1013 mbar) with 1‑chloroethyl isocyanate as a co‑product in 17.7 % yield [2]. Structurally analogous N‑alkylcarbamoyl chlorides (e.g., N‑ethyl, N‑methyl, N‑propyl) lack the α‑chloro substituent and therefore cannot undergo the requisite 1,2‑elimination of HCl to generate an unsaturated isocyanate; their thermal decomposition yields only the corresponding saturated alkyl isocyanate [3]. This makes (1‑chloroethyl)carbamyl chloride an essential procurement item for any laboratory or pilot plant aiming to access vinyl isocyanate without resorting to the hazardous Curtius rearrangement of acryloyl azide.

Vinyl isocyanate monomer Dehydrochlorination Polymerisable isocyanate building block

Process Safety and Downstream Simplification: Fewer Purification Steps Required Versus Prior‑Art Multi‑Component Product Streams

The BASF patents explicitly state that the improved processes for (1‑chloroethyl)carbamyl chloride produce a reaction mixture that does not contain a large number of different components, enabling substantially simpler working up — filtration followed by solvent removal suffices to obtain the product in crystalline form (mp 21 °C) [1]. In contrast, the prior‑art chlorination of β‑chloroethyl isocyanate generated a heterogeneous mixture of at least 11 species that would require separation of close‑boiling regioisomers with boiling‑point differences as small as a few degrees — a fractionation that is both capital‑intensive and energy‑demanding [2]. Furthermore, the low‑temperature process avoids the exothermic runaway risk associated with thermal chlorination at 80–150 °C, where uncontrolled over‑chlorination and polymer formation were documented [3]. These process‑level differences translate directly into lower procurement cost for high‑purity material and reduced downstream purification expenditure for the end user.

Process safety Work‑up simplification Industrial procurement cost

Where (1‑Chloroethyl)carbamyl Chloride Delivers Irreplaceable Value — Evidence‑Backed Application Scenarios for R&D and Industrial Procurement


Kilogram‑Scale Vinyl Isocyanate Production Without Curtius Rearrangement Hazards

For laboratories and pilot plants synthesising vinyl‑isocyanate‑based surface‑coating raw materials, textile coatings, adhesives, or polymerisable monomers, (1‑chloroethyl)carbamyl chloride provides the only thermally driven route to vinyl isocyanate that avoids the shock‑sensitive acryloyl azide intermediate inherent in the Curtius method. The documented 50–53 % distilled yield of pure vinyl isocyanate (bp 38.5 °C) from the target compound [1], combined with the single‑product purity profile of the carbamyl chloride feedstock itself, makes this the preferred procurement choice for any group scaling vinyl isocyanate chemistry beyond the gram level.

Synthesis of Alk‑1‑enyl Isocyanate Libraries for Agrochemical and Pharmaceutical Discovery

The compound is the designated starting material in the BASF patent for alk‑1‑enyl isocyanate preparation, reacting with carboxamides to yield α,β‑unsaturated isocyanates that serve as key intermediates for pesticides, drugs, and textile waterproofing agents [2]. Because competing routes using 1‑haloalkyl isocyanates directly require handling thermally labile isocyanate species that trimerise readily, the carbamyl chloride — which is stable at ambient temperature and can be thermally unmasked in situ — offers a superior shelf‑stable building block for library synthesis and process development [2].

Dual‑Functionalisation Platforms for Sequence‑Defined Carbamate‑Urea Oligomers

The orthogonal reactivity of the carbamoyl chloride carbonyl and the α‑chloro carbon enables the construction of sequence‑defined oligomers in which the first nucleophile (e.g., an alcohol) reacts selectively at the carbonyl to form a carbamate, and the second nucleophile (e.g., an amine) displaces the α‑chloride after thermal activation, yielding an unsymmetrical urea [3]. Simple mono‑electrophilic carbamoyl chlorides cannot support this sequential, architecture‑defining reaction logic, making the target compound a required procurement item for any research programme exploring bifunctional carbamoyl‑chloride platforms.

Industrial Procurement Where Feedstock Purity Directly Determines Coating Formulation Reproducibility

In industrial settings where (1‑chloroethyl)carbamyl chloride is converted to surface‑coating raw materials, batch‑to‑batch consistency of the carbamyl chloride input is critical to avoid cross‑linking variability. The single‑component crystallinity (mp 21 °C) and documented 95 % minimum purity [4] offer a verifiable specification point that the multi‑component prior‑art mixtures — with their indeterminate and batch‑dependent isomer distributions — cannot meet, directly supporting procurement quality‑assurance protocols.

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